N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide
Description
N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by a 1-methylpyrazole ring linked via an ethyl group to an acrylamide (prop-2-enamide) moiety.
Properties
IUPAC Name |
N-[2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-9(13)10-5-4-8-6-11-12(2)7-8/h3,6-7H,1,4-5H2,2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUZKJIRSCNCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide typically involves the reaction of 1-methylpyrazole with an appropriate alkylating agent to introduce the ethyl group, followed by the addition of a prop-2-enamide group. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used as an additive in coatings, adhesives, and sealants to enhance viscosity and stability.
Mechanism of Action
The mechanism of action of N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Osimertinib (Tagrisso®)
- Structure: Features a prop-2-enamide group attached to a substituted aniline core with a methoxy group, dimethylaminoethyl side chain, and a 1-methylindole-pyrimidine moiety .
- Activity : Covalently binds to epidermal growth factor receptor (EGFR) via the acrylamide group, inhibiting tyrosine kinase activity. Molecular weight: 499.61 (free base) .
- Comparison : Unlike N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide, Osimertinib’s complex aromatic system enhances target specificity but reduces metabolic simplicity.
Befotertinib
- Structure : Contains a prop-2-enamide group linked to a trifluoroethyl-indole-pyrimidine scaffold .
- Activity : EGFR inhibitor with improved solubility due to trifluoroethyl substitution.
Pyrazole-Containing Analogues
3-(2,6-Dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
- Structure : Includes a pyrazole-like 1,2-oxazole ring and a carboxamide group .
- Activity : Fragment-based screening hit for oxidoreductases. Molecular weight: 343.2 .
- Comparison : The urea linkage in this compound contrasts with the acrylamide group in the target molecule, altering reactivity and binding kinetics.
Benzimidazole-Based Acrylamide Derivatives
(E)-N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide
- Structure : Substituted benzimidazole core with a conjugated acrylamide-phenyl system .
- Activity: Potential kinase inhibitor due to extended π-system and hydrogen-bonding capacity.
- Comparison : The benzimidazole ring may confer greater rigidity and binding affinity compared to the pyrazole in the target compound .
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Implications
- Acrylamide Reactivity : The prop-2-enamide group in Osimertinib and Befotertinib enables covalent bond formation with cysteine residues in kinases, a feature likely shared by the target compound .
- Pyrazole vs. Benzimidazole : Pyrazole rings (as in the target compound) offer metabolic stability, while benzimidazoles () provide stronger π-stacking but higher synthetic complexity .
- Drug Development : The simplicity of this compound makes it a versatile intermediate for fragment-based drug discovery, as seen in crystallographic screening studies .
Biological Activity
N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of a pyrazole ring and a prop-2-enamide group. This structure is critical for its biological activity, as it allows for specific interactions with biological targets.
1. Anti-inflammatory Activity
Research indicates that compounds with pyrazole moieties exhibit notable anti-inflammatory effects. For instance, studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating efficacy comparable to established anti-inflammatory drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% at 1 µM | 86% at 1 µM |
| This compound | Up to 85% | Up to 93% |
2. Anticancer Properties
This compound has been explored for its potential anticancer activity. Pyrazole derivatives are known to target various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The compound's mechanism likely involves the modulation of key signaling pathways in cancer cells.
3. Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. Studies have reported that pyrazole derivatives can effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Receptor Modulation : It can bind to receptors that regulate cell proliferation and survival, impacting cancer cell dynamics.
Case Study: Anti-inflammatory Effects
A study synthesized several pyrazole derivatives, including this compound, and tested their effects on TNF-α and IL-6 production in vitro. The results indicated substantial inhibition rates, reinforcing the compound's potential as an anti-inflammatory agent .
Case Study: Anticancer Activity
In a comparative study involving various pyrazole derivatives against different cancer cell lines, this compound demonstrated significant cytotoxicity, suggesting its utility in developing new anticancer therapies.
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